Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate
Description
Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring
Properties
CAS No. |
60081-78-9 |
|---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C24H36O3/c1-4-7-9-11-13-20-15-16-21(14-12-10-8-5-2)22(19-20)23(25)17-18-24(26)27-6-3/h15-19H,4-14H2,1-3H3 |
InChI Key |
YPSYEQWZIRZYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)CCCCCC)C(=O)C=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dihexylphenyl)-4-oxobut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl ring’s substituents can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
- Ethyl 4-(2,5-diethylphenyl)-4-oxobut-2-enoate
- Ethyl 4-(2,5-dipropylphenyl)-4-oxobut-2-enoate
Uniqueness
Ethyl 4-(2,5-dihexylphenyl)-4-oxobut-2-enoate is unique due to the presence of long alkyl chains (hexyl groups) on the phenyl ring. These substituents can significantly affect the compound’s physical properties, such as solubility and melting point, as well as its reactivity and interaction with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
